

Technical Guide: Certificate of Analysis for 3-Chloro-L-tyrosine-¹³C₆

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Compound of Interest

Compound Name: 3-Chloro-L-tyrosine-13C6

Cat. No.: B15570326

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters typically presented in a Certificate of Analysis (CoA) for 3-Chloro-L-tyrosine-¹³C₆. This isotopically labeled amino acid is a critical internal standard for mass spectrometry-based quantitative analysis in various research fields, including the study of oxidative stress and inflammation.^[1] The data and protocols presented herein are representative of industry standards for ensuring the identity, purity, and quality of this essential research compound.

Quantitative Data Summary

The following tables summarize the typical specifications and analytical results for a batch of 3-Chloro-L-tyrosine-¹³C₆.

Table 1: Identification and Physical Properties

Test	Specification	Result
Appearance	White to off-white solid	Conforms
Molecular Formula	C ₃ ¹³ C ₆ H ₁₀ ClNO ₃	C ₃ ¹³ C ₆ H ₁₀ ClNO ₃
Molecular Weight	221.63 g/mol	221.6 g/mol
Solubility	Soluble in 1 M HCl	Conforms

Table 2: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	HPLC	≥95%	98.7%
Isotopic Enrichment	Mass Spectrometry	≥99% ¹³ C	99.2%
Enantiomeric Purity	Chiral HPLC	≥99% L-enantiomer	>99.5%
¹ H NMR	NMR Spectroscopy	Conforms to structure	Conforms
¹³ C NMR	NMR Spectroscopy	Conforms to structure	Conforms

Table 3: Impurity Profile

Test	Method	Specification	Result
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Heavy Metals	ICP-MS	≤10 ppm	<5 ppm
Water Content	Karl Fischer Titration	≤1.0%	0.2%
Sulfate Ash	Gravimetry	≤0.1%	<0.05%

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are representative and may be subject to minor variations between testing laboratories.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the compound by separating it from any non-volatile impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Diluent: Mobile Phase A

Procedure:

- Prepare the sample by dissolving an accurately weighed amount of 3-Chloro-L-tyrosine- $^{13}\text{C}_6$ in the sample diluent to a final concentration of approximately 0.5 mg/mL.
- Set the HPLC conditions as follows:
 - Flow rate: 1.0 mL/min
 - Column temperature: 25 $^{\circ}\text{C}$
 - Detection wavelength: 280 nm
 - Injection volume: 10 μL
 - Gradient elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Inject the sample and record the chromatogram.
- Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Purpose: To separate and quantify the L- and D-enantiomers of 3-Chloro-L-tyrosine- $^{13}\text{C}_6$ to ensure the correct stereochemistry.

Instrumentation:

- HPLC system with a UV detector
- Chiral stationary phase (CSP) column (e.g., based on teicoplanin)

Reagents:

- Mobile Phase: A mixture of ethanol, water, and a suitable acid or buffer as recommended for the specific chiral column.
- Sample Diluent: Mobile Phase

Procedure:

- Prepare the sample by dissolving an accurately weighed amount of the compound in the sample diluent to a concentration of about 0.5 mg/mL.
- Set the HPLC conditions according to the chiral column manufacturer's recommendations. This typically involves an isocratic elution.
- Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the L- and D-enantiomers.
- Calculate the area percentage of the L-enantiomer peak relative to the total area of both enantiomer peaks.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Purpose: To confirm the molecular weight of the compound and determine the percentage of ^{13}C isotopic labeling.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

- Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- Acquire the mass spectrum in positive or negative ion mode.
- For molecular weight confirmation, compare the observed monoisotopic mass of the molecular ion with the theoretical mass.
- For isotopic enrichment, analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, etc. peaks are used to calculate the percentage of molecules that are fully labeled with $^{13}\text{C}_6$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

- Deuterated solvent (e.g., D_2O or DMSO-d_6)

Procedure:

- Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent.
- Acquire ^1H and ^{13}C NMR spectra.
- The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum, and the chemical shifts in the ^{13}C NMR spectrum, should be consistent with the

known structure of 3-Chloro-L-tyrosine.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Purpose: To identify and quantify any residual solvents from the synthesis process, according to USP <467> guidelines.^{[2][3]}

Instrumentation:

- Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

Procedure:

- Accurately weigh the sample into a headspace vial.
- Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
- Seal the vial and place it in the headspace autosampler.
- The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
- A sample of the headspace gas is injected into the GC.
- The retention times of any peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metals

Purpose: To detect and quantify trace amounts of heavy metal impurities.

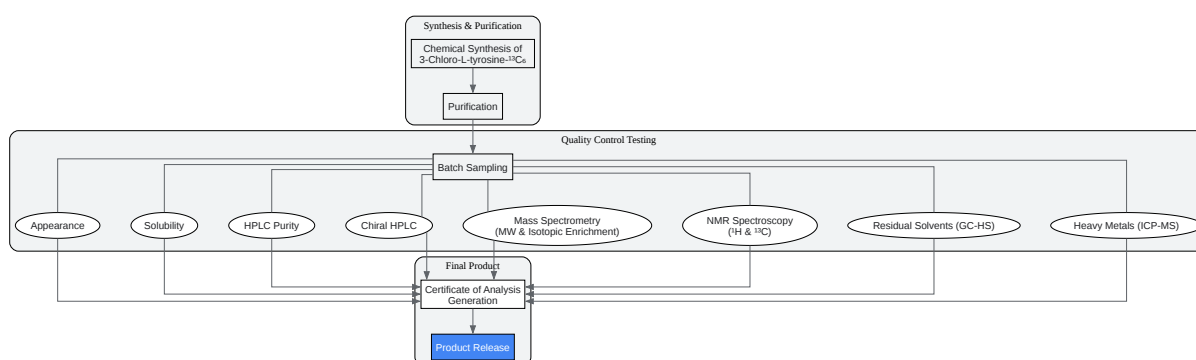
Procedure:

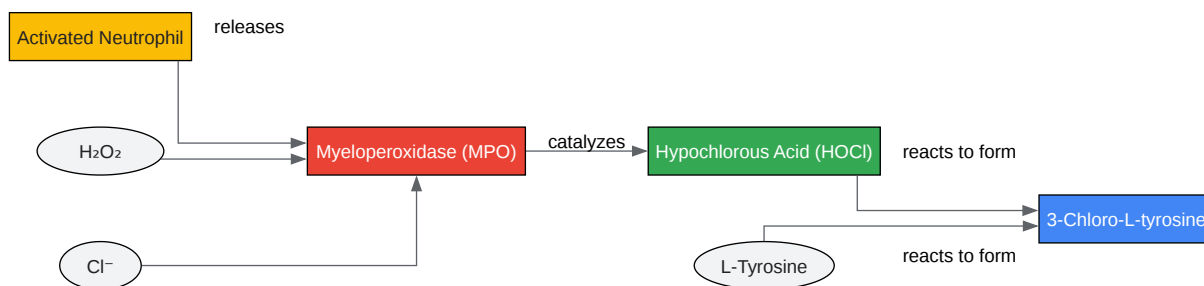
- Accurately weigh the sample and digest it using a mixture of nitric acid and perchloric acid until a clear solution is obtained.

- Dilute the digested sample with deionized water to a known volume.
- Analyze the sample solution using an ICP-MS instrument.
- The concentrations of various heavy metals are determined by comparing the signal intensities to those of certified reference standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the quality control workflow and a key biological pathway involving 3-Chloro-L-tyrosine.





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